molecular formula C13H10N2 B13703844 5-Cyclopropylquinoline-8-carbonitrile

5-Cyclopropylquinoline-8-carbonitrile

Cat. No.: B13703844
M. Wt: 194.23 g/mol
InChI Key: WDUNRAFXKALMNA-UHFFFAOYSA-N
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Description

5-Cyclopropylquinoline-8-carbonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that have been extensively studied for their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Cyclopropylquinoline-8-carbonitrile, can be achieved through various methods. One common approach involves the use of microwave irradiation, which offers a rapid and efficient synthesis route. Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions . These methods are designed to be green and sustainable, aligning with modern chemical synthesis principles.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylquinoline-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline amines .

Scientific Research Applications

5-Cyclopropylquinoline-8-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropylquinoline-8-carbonitrile involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclopropylquinoline-8-carbonitrile include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from other quinoline derivatives is its unique cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-cyclopropylquinoline-8-carbonitrile

InChI

InChI=1S/C13H10N2/c14-8-10-5-6-11(9-3-4-9)12-2-1-7-15-13(10)12/h1-2,5-7,9H,3-4H2

InChI Key

WDUNRAFXKALMNA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=CC=NC3=C(C=C2)C#N

Origin of Product

United States

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